molecular formula C16H18ClN7 B6471546 5-chloro-6-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile CAS No. 2640842-37-9

5-chloro-6-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B6471546
CAS No.: 2640842-37-9
M. Wt: 343.8 g/mol
InChI Key: OKPLMSCJJUDMHJ-UHFFFAOYSA-N
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Description

5-Chloro-6-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 5, a nitrile group at position 3, and a piperazine-linked pyrimidine moiety at position 5. The pyrimidine ring is further functionalized with a dimethylamino group at position 6. Its molecular formula is C₁₇H₂₀ClN₇, with a molecular weight of 373.84 g/mol (calculated based on structural data from ). The compound’s InChIKey is UKXPYUVVFBZNTL-UHFFFAOYSA-N, and its SMILES string is ClC1=CC(C#N)=CN=C1N1CCN(C2C=C(C)N=C(N(C)C)N=2)CC1, indicating its planar aromatic system and flexible piperazine linker.

This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly those targeting rearranged during transfection (RET) kinases, as suggested by patents describing analogous pyridine-carbonitrile derivatives ().

Properties

IUPAC Name

5-chloro-6-[4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN7/c1-22(2)14-8-15(21-11-20-14)23-3-5-24(6-4-23)16-13(17)7-12(9-18)10-19-16/h7-8,10-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPLMSCJJUDMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of pyridine, pyrimidine, and piperazine subunits. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent on Pyrimidine Molecular Formula Molecular Weight (g/mol) Key Differences Potential Implications
5-Chloro-6-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile 6-(dimethylamino) C₁₇H₂₀ClN₇ 373.84 Reference compound Likely moderate lipophilicity due to dimethylamino group; potential kinase inhibition
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile () 2-(dimethylamino)-6-methyl C₁₇H₂₀ClN₇ 373.84 Methyl at pyrimidine C6, dimethylamino at C2 Increased steric hindrance; altered binding affinity compared to reference
5-Chloro-6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile () 6-(morpholin-4-yl) C₁₈H₂₁ClN₈O 424.87 Morpholine replaces dimethylamino Enhanced solubility due to morpholine’s polarity; possible pharmacokinetic advantages
2-{4-[6-(quinolin-8-yloxy)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile () 6-(quinolin-8-yloxy) C₂₃H₁₉N₇O 409.45 Bulky quinoline substituent Higher lipophilicity; potential for DNA intercalation or topoisomerase inhibition

Key Observations

Substituent Position and Bioactivity: The reference compound’s 6-(dimethylamino)pyrimidine group contrasts with the 2-(dimethylamino)-6-methylpyrimidine analog (). The positional shift of the dimethylamino group (C6 vs. C2) may alter hydrogen-bonding interactions with kinase ATP-binding pockets, as seen in other pyrimidine-based inhibitors . The morpholin-4-yl variant () introduces a polar oxygen atom, which could improve aqueous solubility but reduce membrane permeability compared to the dimethylamino group.

Pharmacokinetic Considerations: Dimethylamino and morpholine groups are common in CNS-targeting drugs due to their balance of lipophilicity and solubility. The reference compound’s dimethylamino group may favor blood-brain barrier penetration .

Research Findings and Limitations

  • Synthesis and Commercial Availability : The reference compound is listed in commercial catalogs (e.g., Life Chemicals) at $85.5/2μmol (), suggesting its use as a building block in drug discovery.
  • For example, Formula I in features a pyrazolo[1,5-a]pyridine-carbonitrile scaffold with demonstrated RET inhibition.
  • Gaps in Evidence: Experimental data on binding affinity, solubility, or toxicity for the reference compound are absent. Comparisons rely on structural extrapolation and known pharmacophore trends.

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